

Technical Guide: Certificate of Analysis for Acetyl-N-deisopropyl-Zilpaterol-d3

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Compound of Interest

Compound Name: Acetyl-N-deisopropyl-Zilpaterol-d3

Cat. No.: B12420880

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the data and methodologies associated with the Certificate of Analysis (CoA) for **Acetyl-N-deisopropyl-Zilpaterol-d3**. This deuterated internal standard is critical for the accurate quantification of Zilpaterol and its metabolites in complex biological matrices. The information presented herein is synthesized from established analytical methodologies for Zilpaterol and serves as a representative guide to the quality control and characterization of this analytical standard.

Data Presentation: Representative Analytical Data

The quantitative data typically presented in a Certificate of Analysis for a high-purity analytical standard is summarized below. These values are representative and may vary slightly between different manufacturing lots.

Table 1: Physicochemical Properties and Identification

Parameter	Specification
Chemical Name	Acetyl-N-deisopropyl-Zilpaterol-d3
Synonyms	Labeled Acetyl-N-deisopropyl-Zilpaterol
Molecular Formula	C ₁₅ H ₁₆ D ₃ N ₃ O ₃
Molecular Weight	294.35 g/mol
CAS Number	Not available
Appearance	White to off-white solid

Table 2: Quality and Purity Assessment

Parameter	Method	Specification
Purity	HPLC/LC-MS	≥98%
Isotopic Enrichment	Mass Spectrometry	≥99 atom % D
Chemical Identity	¹ H NMR, Mass Spectrometry	Conforms to structure
Solubility	Visual	Soluble in Methanol, Acetonitrile

Table 3: Illustrative Mass Spectrometry Data

This table outlines the expected mass-to-charge ratios (m/z) for the parent ion and major fragment ions, which are crucial for developing quantitative LC-MS/MS methods.

Analysis	Ionization Mode	Expected [M+H] ⁺ (m/z)	Key Fragment Ions (m/z)
MS/MS	ESI+	295.2	To be determined experimentally; fragments will be shifted by +3 Da compared to the non-deuterated standard.

Experimental Protocols

Detailed methodologies are essential for the accurate characterization and use of this internal standard. The following protocols are based on established methods for Zilpaterol analysis.[\[1\]](#)
[\[2\]](#)[\[3\]](#)

Purity Determination by Liquid Chromatography-Mass Spectrometry (LC-MS)

This method is used to determine the chemical purity of the substance by separating it from any potential impurities.

- Instrumentation: High-Performance Liquid Chromatography (HPLC) system coupled with a mass spectrometer (MS).
- Chromatographic Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
- Mobile Phase A: 10 mM ammonium acetate in water, pH 4.3.[\[1\]](#)
- Mobile Phase B: Acetonitrile.[\[1\]](#)
- Gradient Program: A linear gradient starting at 95% A, decreasing to 0% A over 8 minutes, holding for 2 minutes, and then re-equilibrating.[\[1\]](#)
- Flow Rate: 0.2 mL/min.[\[1\]](#)
- Column Temperature: 40°C.[\[1\]](#)

- Injection Volume: 10 μ L.[\[1\]](#)
- MS Detector: Electrospray Ionization (ESI) in positive ion mode.
- Data Analysis: Purity is calculated based on the area percentage of the main peak in the chromatogram relative to all other detected peaks.

Structural Confirmation and Isotopic Enrichment by Mass Spectrometry (MS)

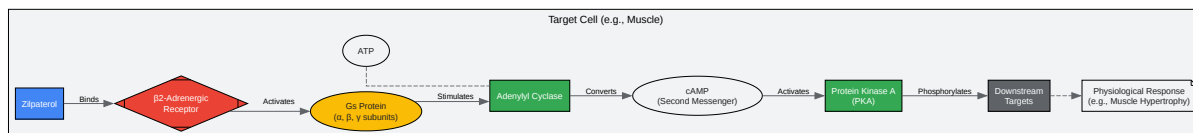
This protocol confirms the chemical structure and determines the degree of deuterium incorporation.

- Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).
- Sample Introduction: Direct infusion or via LC.
- Ionization Source: Electrospray Ionization (ESI) in positive mode.
- Source Parameters: Ion spray voltage set to 5.0 kV and capillary temperature at 350°C.[\[1\]](#)
- MS Scan Mode: Full scan mode to determine the accurate mass of the parent ion $[M+H]^+$.
- MS/MS Scan Mode: Product ion scan of the parent ion to generate a fragmentation pattern for structural confirmation. The collision energy is optimized to produce significant fragment ions.
- Data Analysis: The measured accurate mass of the parent ion is compared to the theoretical calculated mass. The isotopic distribution is analyzed to confirm the incorporation of three deuterium atoms and to calculate the isotopic enrichment percentage.

Mandatory Visualizations

Signaling Pathway of Zilpaterol

Zilpaterol, the parent compound, functions as a β 2-adrenergic agonist. Its mechanism of action involves the activation of a G-protein coupled receptor signaling cascade.



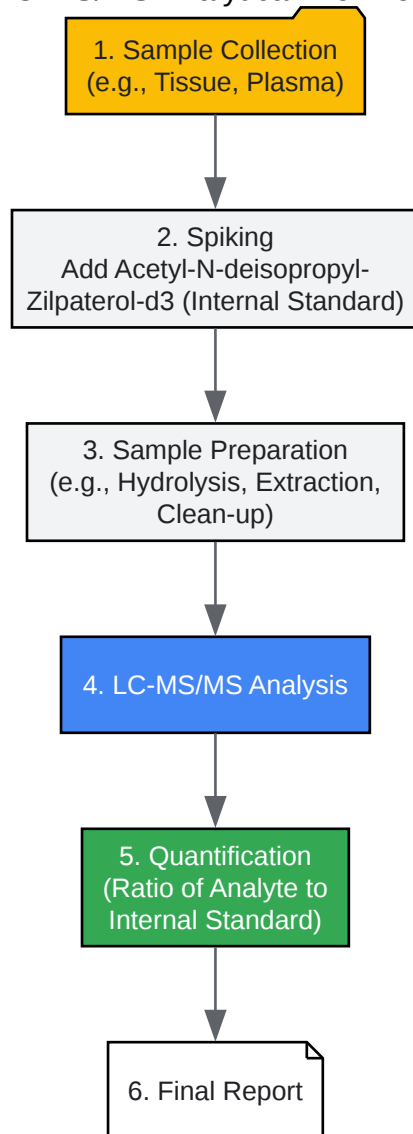
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Caption: The β_2 -adrenergic signaling cascade initiated by Zilpaterol.

Analytical Workflow for Residue Analysis

The following diagram illustrates a typical workflow for quantifying a target analyte in a biological sample using a deuterated internal standard like **Acetyl-N-deisopropyl-Zilpaterol-d3**.

LC-MS/MS Analytical Workflow



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Caption: Workflow for residue analysis using an internal standard.

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